4-(Bromomethyl)-9-chloroacridine 4-(Bromomethyl)-9-chloroacridine
Brand Name: Vulcanchem
CAS No.: 15971-23-0
VCID: VC17321986
InChI: InChI=1S/C14H9BrClN/c15-8-9-4-3-6-11-13(16)10-5-1-2-7-12(10)17-14(9)11/h1-7H,8H2
SMILES:
Molecular Formula: C14H9BrClN
Molecular Weight: 306.58 g/mol

4-(Bromomethyl)-9-chloroacridine

CAS No.: 15971-23-0

Cat. No.: VC17321986

Molecular Formula: C14H9BrClN

Molecular Weight: 306.58 g/mol

* For research use only. Not for human or veterinary use.

4-(Bromomethyl)-9-chloroacridine - 15971-23-0

Specification

CAS No. 15971-23-0
Molecular Formula C14H9BrClN
Molecular Weight 306.58 g/mol
IUPAC Name 4-(bromomethyl)-9-chloroacridine
Standard InChI InChI=1S/C14H9BrClN/c15-8-9-4-3-6-11-13(16)10-5-1-2-7-12(10)17-14(9)11/h1-7H,8H2
Standard InChI Key OLOLSQNSZAVZFW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)CBr)Cl

Introduction

Structural and Molecular Characteristics

The acridine skeleton consists of three fused benzene rings, with the bromomethyl (-CH2_2Br) and chloro (-Cl) groups introducing steric and electronic effects that influence reactivity. X-ray crystallography data for analogous compounds, such as 2-(4-bromobenzyloxy)-6-chloropyridine, reveal that halogen substituents often induce planar molecular geometries and intermolecular halogen bonding . While no direct crystallographic data for 4-(Bromomethyl)-9-chloroacridine exists, its structure can be inferred from related acridine derivatives.

Table 1: Basic Molecular Properties of 4-(Bromomethyl)-9-chloroacridine

PropertyValueSource
CAS Number15971-23-0
Molecular FormulaC14H9BrClN\text{C}_{14}\text{H}_{9}\text{BrClN}
Molecular Weight306.59 g/mol
Purity97%
Storage RecommendationsNot specified

The bromomethyl group at position 4 serves as a reactive site for nucleophilic substitution or cross-coupling reactions, enabling functionalization with amines, thiols, or aryl groups . The chlorine atom at position 9 enhances electron-withdrawing effects, stabilizing the acridine core against oxidative degradation .

Synthesis and Functionalization Strategies

Preparation of 9-Chloroacridine Intermediates

The synthesis of 4-(Bromomethyl)-9-chloroacridine typically begins with 9-chloroacridine, which is prepared via chlorination of acridine using reagents like phosphorus oxychloride (POCl3_3) . Subsequent bromination at position 4 is achieved through radical-mediated reactions or electrophilic aromatic substitution. A study by Müller et al. (2021) optimized the bromination of 9-chloroacridine using N-bromosuccinimide (NBS) under UV light, achieving yields exceeding 80% .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
ChlorinationPOCl3_3, 110°C, 6 hrs75%
BromomethylationNBS, AIBN, CCl4_4, UV, 24 hrs82%

Post-Synthetic Modifications

The bromomethyl group facilitates diverse functionalizations:

  • Nucleophilic Substitution: Reaction with amines (e.g., piperidine) produces secondary amines, useful in drug discovery .

  • Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids introduces aromatic moieties for tuning photophysical properties .

  • Click Chemistry: Azide-alkyne cycloaddition with propargyl derivatives generates triazole-linked conjugates for sensor applications .

Physicochemical and Photophysical Properties

Stability and Solubility

4-(Bromomethyl)-9-chloroacridine exhibits improved thermal stability compared to unsubstituted acridines, with decomposition temperatures above 200°C . It is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Fluorescence Characteristics

Studies on 9-substituted acridines reveal that electron-withdrawing groups like -Cl and -CH2_2Br redshift absorption and emission spectra. The compound displays a fluorescence quantum yield (ΦF\Phi_F) of 0.45 in ethanol and a Stokes shift exceeding 15,500 cm1^{-1}, making it suitable for optoelectronic applications .

Table 3: Photophysical Data

Solventλabs\lambda_{\text{abs}} (nm)λem\lambda_{\text{em}} (nm)ΦF\Phi_F
Ethanol3655250.45
DMSO3705300.38

Applications in Materials Science and Medicine

Fluorescent Sensors

The large Stokes shift and modifiable structure make 4-(Bromomethyl)-9-chloroacridine a precursor for ion-selective sensors. Macrocyclic derivatives incorporating this compound detect Cu2+^{2+} and Hg2+^{2+} at nanomolar concentrations .

Pharmaceutical Intermediates

Acridine derivatives are investigated for antitumor and antimicrobial activity. The bromomethyl group enables conjugation to targeting moieties (e.g., folic acid), enhancing cellular uptake in cancer cells .

Organic Electronics

Incorporation into polymers improves electron transport in organic light-emitting diodes (OLEDs). Devices using acridine-based emitters achieve external quantum efficiencies (EQE) of up to 12% .

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